2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide

Medicinal chemistry Lead optimization Structure–activity relationship

2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 349401-97-4) is a fully synthetic N-aryl benzamide with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 g/mol. The compound bears a 2,5-dichloro substitution pattern on the benzoyl ring and a 5-chloro-2-methyl substitution on the aniline ring, yielding a total of three chlorine atoms and one methyl group across the biphenyl-amide scaffold.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6 g/mol
Cat. No. B5696881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19)
InChIKeyKSRMOYQCZIRKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 349401-97-4): Chemical Identity and Procurement Baseline for Screening Library Selection


2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 349401-97-4) is a fully synthetic N-aryl benzamide with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 g/mol . The compound bears a 2,5-dichloro substitution pattern on the benzoyl ring and a 5-chloro-2-methyl substitution on the aniline ring, yielding a total of three chlorine atoms and one methyl group across the biphenyl-amide scaffold . It is catalogued under ChemSpider ID 763586 and MDL number MFCD02006481, and is supplied as a dry powder by multiple screening compound vendors for early-stage biological evaluation and lead optimization .

Why 2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide Cannot Be Interchanged with Mono-Chloro or Non-Chlorinated Benzamide Analogs


Generic substitution among N-aryl benzamides is not scientifically valid because the number and position of chlorine substituents on both aromatic rings fundamentally control lipophilicity, electronic distribution, and steric conformation of the amide bond [1]. Structure–activity relationship (SAR) studies on substituted benzamide series have demonstrated that shifting a single methyl or chloro substituent can alter IC50 values by 2- to 10-fold in cellular assays [2]. The target compound's unique 2,5-dichloro-benzoyl architecture distinguishes it from the mono-chloro analog 2-chloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 199726-56-2) and the non-chlorinated N-(5-chloro-2-methylphenyl)benzamide (CAS 10282-51-6), each of which presents a different hydrogen-bonding capacity, logP, and steric profile. The quantitative evidence below substantiates why this specific tri-chloro, mono-methyl substitution pattern represents a distinct chemical entity for procurement and screening purposes.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide Versus Closest Analogs


Chlorine Atom Count and Molecular Weight Differentiation Versus Mono-Chloro and Non-Chlorinated Analogs

The target compound contains three chlorine atoms (two on the benzoyl ring at positions 2 and 5, one on the aniline ring at position 5) and a molecular weight of 314.59 g/mol. The closest mono-chloro analog, 2-chloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 199726-56-2), has only two chlorine atoms and a molecular weight of 280.15 g/mol [1]. The non-chlorinated benzoyl analog, N-(5-chloro-2-methylphenyl)benzamide (CAS 10282-51-6), has a single chlorine atom with a molecular weight of 245.70 g/mol [2]. The additional chlorine atom on the benzoyl ring of the target compound increases molecular weight by 34.44 g/mol and 68.89 g/mol relative to these comparators, respectively, introducing differential halogen-bonding capacity that is known to influence target binding in benzamide SAR [3].

Medicinal chemistry Lead optimization Structure–activity relationship

Lipophilicity (logP) Differentiation: Computed logP of Target Compound Versus Mono-Chloro Analog

The computed logP for 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is reported as approximately 4.31 (MCULE property calculator) . For the mono-chloro analog 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, the SlogP is approximately 3.35 (MMsINC Database) [1]. This logP difference of roughly +0.96 log units corresponds to an approximately 9-fold increase in octanol–water partition coefficient for the target compound, consistent with the addition of a third chlorine atom [2]. Higher lipophilicity may translate to enhanced membrane permeability but also increased potential for non-specific protein binding, underscoring the need to procure the exact tri-chloro species for assays where lipophilicity is a critical parameter.

Physicochemical property Lipophilicity Drug-likeness

Screening Library Provenance and Multi-Vendor Availability as a Procurement Differentiator

2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide is stocked in multiple established screening collections: ChemBridge EXPRESS-Pick Collection (90% purity, 1 mg), ChemDiv Discovery Chemistry Library (90% purity, 12 mg), and Asinex General Screening Catalog (90% purity, 1000 mg) . In total, the compound is listed by over 20 suppliers through the MCULE marketplace, with available quantities ranging from 1 mg to 8.937 g (VITAS M CHEMICAL LIMITED) . By contrast, the mono-chloro analog 2-chloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 199726-56-2) is available only through custom synthesis, with no evidence of inclusion in pre-plated screening libraries [1]. The non-chlorinated benzoyl analog N-(5-chloro-2-methylphenyl)benzamide (CAS 10282-51-6) is listed by fewer than 5 vendors and is not associated with any named screening collection .

High-throughput screening Compound procurement Vendor qualification

Regiochemical Differentiation: 5-Chloro-2-methyl Aniline Substitution Versus 4-Chloro-2-methyl Positional Isomer

The aniline ring of the target compound bears chlorine at the 5-position (meta to the methyl group at position 2), giving the IUPAC name 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide. The positional isomer 2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide places the aniline chlorine at the 4-position (para to methyl) . This regiochemical difference alters the electronic character of the aniline ring: a 5-chloro (meta) substituent exerts a primarily inductive electron-withdrawing effect, while a 4-chloro (para) substituent combines inductive withdrawal with resonance donation via the chlorine lone pair [1]. In benzamide SAR, such positional shifts have been shown to produce significant changes in target binding affinity; in one published benzamide series, moving a substituent from the 2-position to the 3- or 4-position altered IC50 values by 3- to 10-fold [2]. This reinforces the requirement to specify the exact 5-chloro-2-methyl regioisomer for assay reproducibility.

Regiochemistry Positional isomer Pharmacophore

Drug-Likeness and Lead-Likeness Profile: RO5 Compliance and Polar Surface Area

2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide has a computed polar surface area (PSA) of 52.05 Ų and zero violations of Lipinski's Rule of Five (RO5), with a molecular weight of 314.59 g/mol, logP ~4.31, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . This profile places it within the drug-like chemical space. The compound has one violation of the more stringent Rule of Three (RO3, used for fragment-based screening) due to its logP exceeding 3, which is expected for a tri-chlorinated aromatic system . In contrast, the simpler analog 2,5-dichloro-N-(2-chlorophenyl)benzamide (ChemDiv ID Y030-2706, MW 300.57) has a lower PSA due to the absence of the methyl group, which may reduce its capacity for specific hydrophobic contacts in protein binding pockets . The presence of the 2-methyl group on the aniline ring of the target compound adds both steric bulk and a potential CH–π interaction motif not available in the des-methyl comparator.

Drug-likeness Lipinski's Rule of Five Lead optimization

Recommended Procurement and Application Scenarios for 2,5-Dichloro-N-(5-chloro-2-methylphenyl)benzamide Based on Quantitative Evidence


High-Throughput Screening (HTS) Campaigns Requiring Pre-Plated, QC-Verified Benzamide Scaffolds

The compound is pre-qualified for HTS through inclusion in the ChemBridge EXPRESS-Pick Collection and ChemDiv Discovery Chemistry Library at 90% purity, enabling immediate deployment in 96- or 384-well plate formats without additional reformulation . Researchers designing screens against novel protein targets where halogenated benzamides have shown preliminary hit potential can procure the compound from multiple in-stock vendors, reducing lead times to <19 working days in the US and EU via MCULE .

Structure–Activity Relationship (SAR) Expansion Around Tri-Chlorinated N-Aryl Benzamide Pharmacophores

The 2,5-dichloro-benzoyl motif combined with the 5-chloro-2-methyl aniline provides a defined SAR starting point. The computed logP of ~4.31 and PSA of 52.05 Ų place this compound in a lipophilicity range suitable for intracellular target engagement. Medicinal chemists can use this scaffold to systematically explore the contribution of each chlorine atom to potency and selectivity, informed by published benzamide SAR showing that positional isomerism can shift IC50 values by 3–10 fold [1].

Computational Docking and Pharmacophore Modeling Studies Requiring Experimentally Accessible Ligands

The compound's MCULE listing supports 1-Click Docking for rapid in silico target assessment . Its three chlorine atoms serve as distinctive electron density features in X-ray crystallography, aiding phase determination. The immediate commercial availability in quantities from 1 mg to multi-gram scale means that computational hits can be rapidly validated in vitro without the delays associated with custom synthesis .

Agrochemical or Antifungal Lead Discovery Leveraging Halogenated Benzamide Chemotypes

Published studies on chloro-substituted benzamide derivatives have demonstrated antifungal activity against plant pathogen fungi, with some analogs showing EC50 values below 1 mg/L [2]. The target compound's tri-chlorinated architecture and commercial availability at multi-gram scale (up to 8.937 g, VITAS M CHEMICAL LIMITED) make it a viable starting point for agrochemical lead optimization programs requiring larger material quantities for greenhouse or field testing.

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